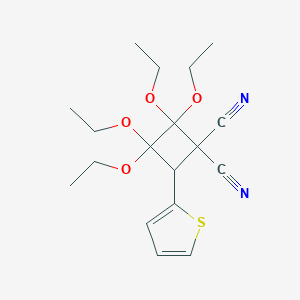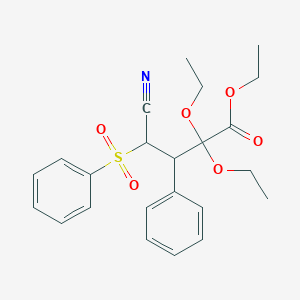![molecular formula C10H12O4 B396899 2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B396899.png)
2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylbicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a bicyclo[221]heptene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves a Diels-Alder reaction. One common method includes the reaction between 2-methylfuran and methyl-3-bromo-propiolate, followed by hydrolysis under acidic conditions . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with similar structural features but different reactivity.
exo,exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Another bicyclic compound with distinct stereochemistry.
Uniqueness
2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.2g/mol |
IUPAC 名称 |
(2R,3S)-2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-10(9(13)14)6-3-2-5(4-6)7(10)8(11)12/h2-3,5-7H,4H2,1H3,(H,11,12)(H,13,14)/t5?,6?,7-,10-/m1/s1 |
InChI 键 |
OJVQNVMHJWSOSY-QJDWAAFQSA-N |
SMILES |
CC1(C2CC(C1C(=O)O)C=C2)C(=O)O |
手性 SMILES |
C[C@@]1([C@H](C2CC1C=C2)C(=O)O)C(=O)O |
规范 SMILES |
CC1(C2CC(C1C(=O)O)C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-hydroxy-4-[(2-methylpropan-2-yl)oxy]-3,4,4a,9a-tetrahydro-1H-anthracene-2,9,10-trione](/img/structure/B396816.png)
![5-hydroxy-4-[1-methyl-1-(4-methylphenyl)ethoxy]-3,4,4a,9a-tetrahydro-2,9,10(1H)-anthracenetrione](/img/structure/B396818.png)
![Methyl 8-methyl-2-oxo-4-phenyl-8-azabicyclo[3.2.1]oct-3-ene-6-carboxylate](/img/structure/B396820.png)
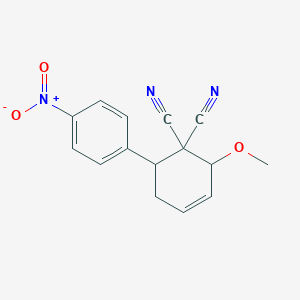
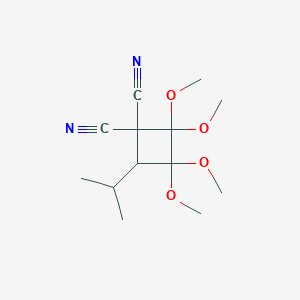
![8,8-dimethoxy-9-methyl-8,9-dihydro-10H-acenaphtho[1,2-b]pyran-10,10-dicarbonitrile](/img/structure/B396825.png)
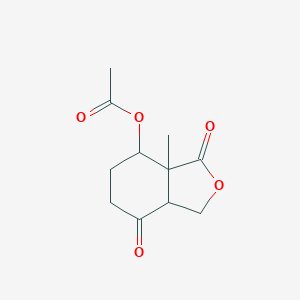
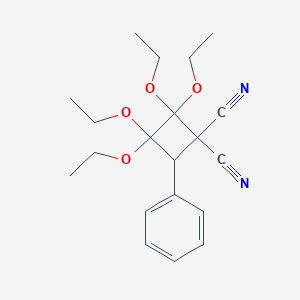
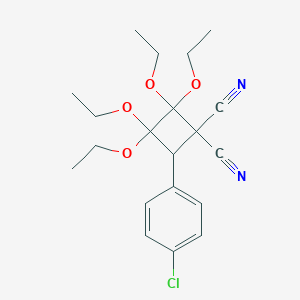
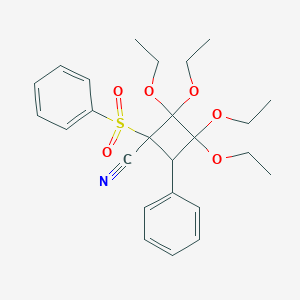
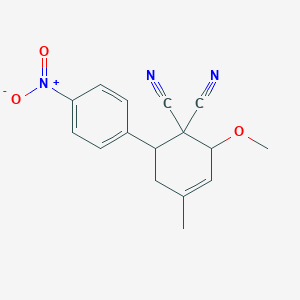
![3,3-dimethoxy-2,2-dimethyl-6-oxo-2,3,4a,5,6,10b-hexahydro-4H-benzo[h]chromene-4,4-dicarbonitrile](/img/structure/B396836.png)
